3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7,7b-dihydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione
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Overview
Description
3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7,7b-dihydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione is a natural product found in Acremonium with data available.
Scientific Research Applications
Synthesis of Derivatives and Structural Confirmation
The synthesis of novel derivatives, such as (3E,4E)-1-aryl-3,4-bis[(benzo[d][1,3]dioxol-5-yl)methylidene]pyrrolidene-2,5-dione, involves characterization through IR, 1H NMR, and HRMS. One of these derivatives' molecular structure was confirmed by X-ray crystal structure determination, highlighting the precision in molecular engineering and structural validation in scientific research (Lv et al., 2013).
Molecular Properties and Reactions
Oxidizing Function and Aromatic Nature
Novel derivatives like 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione have been synthesized and characterized for their aromatic nature and unique properties. These compounds are involved in reactions like autorecycling oxidation of certain amines and alcohols, showcasing their potential utility in various chemical processes (Mitsumoto & Nitta, 2004).
Advanced Material Applications
Organic Solar Cells
Research has led to the development of materials like bifluorenylidene-functionalized, H-shaped, small molecular non-fullerene electron acceptors, which are designed for efficient organic solar cells. These materials demonstrate high optical absorption coefficients, promising optoelectronic properties, and high electron mobility, contributing to the advancement of solar cell efficiency (Gupta et al., 2017).
Properties
Molecular Formula |
C20H25NO6 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3,10-dihydroxy-3-(2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl)-5-oxa-1-azatricyclo[5.2.1.04,10]decane-2,6-dione |
InChI |
InChI=1S/C20H25NO6/c1-10-6-7-11-4-2-3-5-12(11)14(10)15(22)19(25)17-20(26)13(16(23)27-17)8-9-21(20)18(19)24/h6-7,10-14,17,25-26H,2-5,8-9H2,1H3 |
InChI Key |
KLMKJHCIYAUNNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC2CCCCC2C1C(=O)C3(C4C5(C(CCN5C3=O)C(=O)O4)O)O |
Synonyms |
UCS1025B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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